Sodium tripolyphosphate

説明

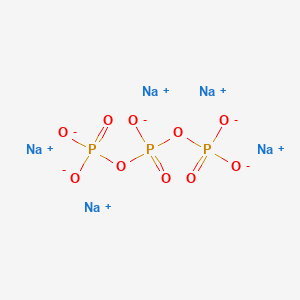

Sodium tripolyphosphate is an inorganic compound with formula Na5P3O10 and the sodium salt of the polyphosphate penta-anion. It is used as a component of a wide range domestic and industrial products, particularly detergents.

作用機序

Pentasodium triphosphate, also known as Sodium tripolyphosphate or Sodium triphosphate, is an inorganic compound with the formula Na5P3O10 . It is widely used in various domestic and industrial products, particularly detergents .

Target of Action

Pentasodium triphosphate primarily targets metal cations . It binds strongly to these cations, acting as both a bidentate and tridentate chelating agent .

Mode of Action

Pentasodium triphosphate interacts with its targets by forming soluble complexes with metal ions such as calcium, magnesium, and iron . This chelating action is crucial in its role as a water softener in detergents .

Biochemical Pathways

For instance, the pentose phosphate pathway, an alternative glucose oxidizing pathway, is essential for the generation of NADPH required for reductive biosynthetic reactions .

Pharmacokinetics

It’s known that the substance can be absorbed into the body by inhalation of its aerosol .

Result of Action

The primary result of Pentasodium triphosphate’s action is its ability to soften water by binding to metal cations, preventing them from interfering with the cleaning ability of detergents . In the human body, exposure to this compound can cause mild irritation to the eyes, skin, and respiratory tract .

Action Environment

The action, efficacy, and stability of Pentasodium triphosphate can be influenced by various environmental factors. It decomposes on heating, producing toxic fumes including phosphorus oxides .

生化学分析

Biochemical Properties

Pentasodium triphosphate plays a significant role in biochemical reactions. It has a strong chelating ability, allowing it to form soluble complexes with metal ions such as calcium, magnesium, and iron . This property is particularly useful in preventing the mineralization of certain compounds, thereby influencing various biochemical processes .

Cellular Effects

In cellular processes, Pentasodium triphosphate can influence cell function in several ways. For instance, it is used in food processing to retain moisture, particularly in seafood, thereby affecting the texture and juiciness of the product . Additionally, it can interact with proteins in meat, improving water retention and gel strength .

Molecular Mechanism

At the molecular level, Pentasodium triphosphate exerts its effects through various mechanisms. One of the key mechanisms is its ability to chelate metal ions. By binding to these ions, it prevents them from participating in unwanted chemical reactions, such as the mineralization of certain compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentasodium triphosphate can change over time. It is stable under normal conditions, but it decomposes when heated, producing toxic fumes including phosphorus oxides

生物活性

Sodium tripolyphosphate (STPP), a polyphosphate compound with the formula Na₅P₃O₁₀, is widely recognized for its applications in food preservation, detergents, and various industrial processes. Recent studies have highlighted its significant biological activity , particularly its antimicrobial properties against various bacterial species. This article reviews the current findings on the biological activity of STPP, focusing on its antibacterial effects, mechanisms of action, and potential applications in biomedical fields.

Antimicrobial Properties

STPP exhibits notable antimicrobial activity primarily against Gram-positive bacteria and some Gram-negative bacteria . Its effectiveness varies depending on the bacterial strain and environmental conditions. Key findings from recent research include:

- Minimum Inhibitory Concentrations (MICs) : STPP has shown MICs ranging from 500 to 750 mg/L against pathogenic Porphyromonas species, which are associated with oral diseases in companion animals .

- Inhibition of Oral Pathogens : In a study involving oral bacteria, STPP inhibited Fusobacterium nucleatum, Prevotella intermedia, and Porphyromonas gingivalis, while having a lesser effect on the commensal bacterium Streptococcus gordonii. The concentrations required for effective inhibition were between 0.1% and 0.2% .

- Biofilm Disruption : STPP significantly reduced biofilm formation in mixed cultures of pathogenic bacteria, suggesting its potential as an antibacterial agent in oral hygiene products .

The antimicrobial action of STPP is attributed to several mechanisms:

- Membrane Disruption : STPP causes disruption of bacterial membranes, leading to leakage of intracellular components such as nucleotides. This effect was particularly pronounced in Porphyromonas cangingivalis, which exhibited significant membrane damage when exposed to STPP .

- Gene Expression Modulation : High-throughput transcriptome analysis revealed that STPP alters the expression of genes related to essential metabolic pathways in bacteria, including those involved in thiamine and peptidoglycan biosynthesis .

- Zone of Inhibition : Studies have reported zones of inhibition ranging from 10 mm to 20 mm against various microorganisms, indicating its broad-spectrum antibacterial potential .

Case Studies

-

Antimicrobial Effects on Chicken Carcasses :

A study evaluated the efficacy of STPP alongside chlorine in reducing microbial loads on chicken carcasses. The results indicated that a 10% solution of STPP significantly lowered bacterial counts compared to untreated controls, showcasing its potential in food safety applications . -

Effects on Oral Commensal Bacteria :

Another study focused on the effects of STPP on oral commensal and pathogenic species. When co-cultured with pathogens, STPP effectively inhibited their growth while allowing some commensal bacteria to thrive, highlighting its selective antibacterial properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Bacterial Species | MIC (mg/L) | Effect on Biofilm Formation | Mechanism of Action |

|---|---|---|---|

| Porphyromonas gulae | 750 | Significant reduction | Membrane disruption |

| Porphyromonas cansulci | 750 | Significant reduction | Membrane disruption |

| Porphyromonas cangingivalis | 500 | Complete inhibition at 250 mg/L | Membrane disruption |

| Fusobacterium nucleatum | Not specified | Significant reduction | Gene expression modulation |

| Prevotella intermedia | Not specified | Significant reduction | Gene expression modulation |

| Streptococcus gordonii | >200 | Minimal effect | Less susceptibility |

科学的研究の応用

Agricultural Applications

STPP is primarily utilized in fertilizers due to its ability to enhance phosphorus availability in the soil. It plays a crucial role in improving crop yields and soil fertility.

Key Benefits:

- Phosphorus Availability : STPP helps in breaking down organic material, making phosphorus more accessible to plants, which is critical for their growth and development .

- Disease Resistance : It aids in increasing crop resistance to diseases and pests .

- Environmental Impact : By improving nutrient uptake, STPP can reduce the environmental stress caused by nutrient runoff from farmland .

Table 1: STPP in Fertilizer Composition

| Fertilizer Type | Active Ingredient | Phosphorus Content (%) |

|---|---|---|

| Single Superphosphate | SSP | 18-21 |

| Triple Superphosphate | TSP | 46 |

| This compound | STPP | Variable (depends on formulation) |

Food Industry Applications

In the food industry, STPP is used as a food additive to improve texture and moisture retention. It is particularly common in processed foods like seafood and meat products.

Key Functions:

- Texture Improvement : STPP enhances the texture of food products by acting as a binding agent .

- Moisture Retention : It helps retain moisture, thereby improving the shelf life of food items .

Water Treatment Applications

STPP is employed in drinking water treatment processes for its sequestering and descaling properties.

Key Functions:

- Corrosion Control : It stabilizes calcium and iron ions in water systems, preventing corrosion of pipes .

- Water Softening : By sequestering hardness ions, STPP softens water, making it more suitable for domestic use .

Oral Care Applications

Recent studies have highlighted STPP's effectiveness in oral care products, particularly for stain removal and antibacterial properties.

Research Findings:

- Stain Removal : In vitro studies demonstrate that STPP inhibits the adsorption of salivary proteins and dietary chromogens (e.g., from tea), making it effective for dental stain removal .

- Antibacterial Effects : STPP exhibits selective inhibition of pathogenic oral bacteria while allowing commensal bacteria to thrive, suggesting its potential as an antibacterial agent in oral hygiene products .

Table 2: Efficacy of STPP Against Oral Bacteria

| Bacterial Species | Inhibition Concentration (%) |

|---|---|

| Fusobacterium nucleatum | 0.06 |

| Prevotella intermedia | 0.075 |

| Porphyromonas gingivalis | 0.075 |

| Streptococcus gordonii | Higher tolerance |

Industrial Applications

STPP is also used as an additive in various industrial processes, including detergent manufacturing and plastics production.

Key Functions:

- Detergents : It acts as a builder in detergents, enhancing cleaning efficiency by softening water and preventing the redeposition of dirt .

- Plastics Manufacturing : In thermoplastics production, STPP prevents crystallization during processing, improving product quality .

Case Study 1: Agricultural Impact

A study conducted on the use of STPP in rice cultivation demonstrated a significant increase in crop yield by approximately 20% when combined with traditional fertilizers. The enhanced phosphorus availability led to better root development and disease resistance.

Case Study 2: Oral Care Product Development

Research into the formulation of toothpaste containing STPP showed a marked reduction in stain formation on enamel surfaces over a six-week period compared to control products without STPP. This highlights its potential for inclusion in cosmetic dental care products.

特性

IUPAC Name |

pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Na.H5O10P3/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+1;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNBUXHKFFFIH-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na5P3O10, Na5O10P3 | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10380-08-2 (Parent) | |

| Record name | Pentasodium tripolyphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9036307 | |

| Record name | Pentasodium triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; NKRA; Other Solid; Pellets or Large Crystals, White, slightly hygroscopic granules or powder, Slightly hygroscopic solid; [Merck Index] White granules; [MSDSonline], WHITE CRYSTALS OR POWDER. | |

| Record name | Triphosphoric acid, sodium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Pentasodium tripolyphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely soluble in water. Insoluble in ethanol, Sol in water (g/100 ml) at 25 °C: 20; at 100 °C: 86.5, Solubility in water, g/100ml at 25 °C: 14.5 | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.52 g/cm³ | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The effects of condensed phosphate ( ... sodium tripolyphosphate ... ) on the growth of Streptococcus mutans, sugar metabolism in vitro, and S mutans-induced caries of hamsters were studied. All condensed phosphates depressed the growth of S mutans. This growth inhibition was reversed by divalent metal ions. Thus, the chelating capacity of condensed phosphate is responsible for their antibacterial actions. Condensed phosphates depressed lactate production from glucose and sucrose by the S mutans. | |

| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

May contain up to 10% pyrophosphate & up to 5% trimetaphosphate. | |

| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Two crystalline forms of anhydrous salt (transition point 417 °C) | |

CAS No. |

7758-29-4, 13573-18-7, 9010-08-6 | |

| Record name | Pentasodium tripolyphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tripolyphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triphosphoric acid, sodium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentasodium triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentasodium triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphosphoric acid, sodium salt (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TRIPOLYPHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SW4PFD2FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

622 °C | |

| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTASODIUM TRIPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。